molecular formula C10H8BrNO B12965241 2-Bromo-5-(p-tolyl)oxazole

2-Bromo-5-(p-tolyl)oxazole

Cat. No.: B12965241
M. Wt: 238.08 g/mol
InChI Key: OJLNDKGGQDOJAD-UHFFFAOYSA-N
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Description

2-Bromo-5-(p-tolyl)oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and a p-tolyl group (a benzene ring substituted with a methyl group) makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(p-tolyl)oxazole can be achieved through several methods. One common approach involves the cyclization of propargylic alcohols with amides in the presence of gold catalysts. For instance, a gold(III)-catalyzed propargylic substitution reaction followed by gold(I)-catalyzed cyclization can yield the desired oxazole . Another method involves the use of palladium-catalyzed direct arylation of oxazoles with bromoaromatics .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of task-specific phosphine ligands in palladium-catalyzed reactions allows for high regioselectivity and yield . Additionally, the use of ionic liquids as solvents can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(p-tolyl)oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocycles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, gold catalysts, and various nucleophiles. Reaction conditions often involve the use of polar or nonpolar solvents, depending on the desired regioselectivity .

Major Products

Major products formed from the reactions of this compound include substituted oxazoles, which can be further functionalized for various applications .

Scientific Research Applications

2-Bromo-5-(p-tolyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(p-tolyl)oxazole involves its interaction with various molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The presence of the bromine atom and p-tolyl group can enhance the compound’s ability to interact with specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-5-(p-tolyl)oxazole include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of bioactive molecules and materials with tailored properties .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

2-bromo-5-(4-methylphenyl)-1,3-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3

InChI Key

OJLNDKGGQDOJAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(O2)Br

Origin of Product

United States

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